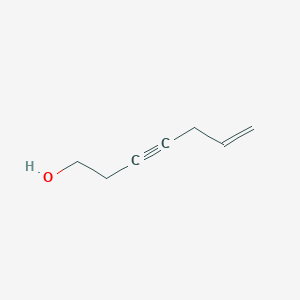

6-Hepten-3-YN-1-OL

Beschreibung

Significance of Conjugated Enynols as Chemical Synthons

Conjugated enynols, a class of molecules to which 6-hepten-3-yn-1-ol belongs, are highly significant as chemical synthons in organic chemistry. A synthon is an idealized fragment, resulting from a disconnection in retrosynthetic analysis, which corresponds to a real-world synthetic equivalent. lkouniv.ac.inspcmc.ac.in The value of conjugated enynols lies in their unique arrangement of an alkene and an alkyne separated by a single bond, creating a conjugated π-system that is activated by an adjacent alcohol group.

This structural motif allows for a diverse range of chemical transformations. Conjugated enynes are key precursors in the synthesis of complex carbocycles and heterocycles. researchgate.netacs.org For instance, they participate in gold-catalyzed domino reactions with compounds like indoles to construct intricate fused-ring systems, such as dihydrocyclohepta[b]indoles, through a cascade of Friedel-Crafts and hydroarylation reactions. researchgate.net The stereoselective synthesis of (Z)-enynols has also been shown to be a valuable method for producing substituted furans and dihydrofurans with high regioselectivity. acs.org The reactivity of the enyne system, combined with the directing and reactive potential of the hydroxyl group, makes these compounds powerful tools for building molecular complexity in an efficient, step-economical manner. researchgate.netmit.edu

Foundational Research Perspectives and Methodological Approaches for 6-Hepten-3-YN-1-OL

Research into the synthesis of 6-hepten-3-yn-1-ol has explored several methodological approaches, each with distinct advantages and limitations. These methods focus on efficiently constructing the characteristic enyne framework.

Grignard-Based Synthesis A common and scalable approach involves the use of a Grignard reagent. The synthesis proceeds in three main steps:

Grignard Formation : Ethyl magnesium bromide is prepared in a toluene (B28343)/THF solvent mixture.

Acetylide Generation : 1-Heptyne is added to the Grignard reagent, which deprotonates the terminal alkyne to form magnesium heptynide.

Aldehyde Addition : Formaldehyde is introduced to the reaction, which attacks the acetylide, followed by an aqueous workup to yield 6-hepten-3-yn-1-ol.

This method is noted for its superior scalability compared to those using lithiated bases, although yields are moderate.

Table 2: Performance Metrics for Grignard-Based Synthesis

| Metric | Outcome |

|---|---|

| Purity | >95% (GC-MS) |

| Throughput | 48–50% yield |

Butyllithium-Based Synthesis This is a foundational method for forming alkyne-alcohols. It involves the reaction of a terminal alkyne (1-heptyne) with an aldehyde (formaldehyde) in the presence of a strong base, typically butyllithium (B86547) in a solvent like tetrahydrofuran (B95107) (THF). The butyllithium deprotonates the alkyne, creating a highly nucleophilic lithium acetylide, which then reacts with the formaldehyde.

Palladium-Mediated Partial Hydrogenation This technique provides a route to 6-hepten-3-yn-1-ol from a more unsaturated precursor.

Substrate : The synthesis starts with 6-hepten-3,5-diyn-1-ol.

Catalytic System : A palladium on carbon (Pd/C) catalyst is used with hydrogen gas.

Selectivity : The key to this method is controlling the reaction conditions (e.g., H₂ pressure, temperature) to achieve selective hydrogenation of one alkyne moiety to an alkene without reducing the second alkyne or the newly formed alkene.

Table 3: Optimized Conditions for Palladium-Mediated Hydrogenation

| Variable | Optimal Value |

|---|---|

| H₂ Pressure | 1.5 atm |

| Catalyst Loading | 3.5 mol% Pd |

| Selectivity | 89% |

Metathesis-Based Approaches Olefin metathesis offers a more modern and atom-economical route. A ring-closing metathesis (RCM) strategy can be employed using a Grubbs catalyst. The general scheme involves synthesizing a diene precursor, performing the RCM reaction to form the cyclic enyne framework, and then deprotecting the alcohol to yield the final product. This approach, while potentially multi-stepped, can be highly efficient.

Table 4: Efficiency of Metathesis-Based Approach

| Parameter | Result |

|---|---|

| Turnover Number | 1,200 |

| Cycle Time | 6 hours |

Structure

3D Structure

Eigenschaften

IUPAC Name |

hept-6-en-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2,8H,1,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLDQGGFJMZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560161 | |

| Record name | Hept-6-en-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123707-02-8 | |

| Record name | Hept-6-en-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Hepten 3 Yn 1 Ol and Its Analogues

Alkynylation and Grignard Reagent-Mediated Synthetic Pathways

The construction of the carbon skeleton of 6-hepten-3-yn-1-ol and related alkynols often relies on the formation of carbon-carbon bonds through the reaction of acetylide anions with electrophiles. Organolithium and organomagnesium compounds are pivotal in these transformations.

Butyllithium-Based Protocols for Alkynol Formation

Butyllithium (B86547) (BuLi), particularly n-butyllithium, is a powerful base widely employed for the deprotonation of terminal alkynes, generating highly nucleophilic lithium acetylides. wikipedia.orgquora.comtu-bs.de These intermediates are central to forming complex alkynols through reactions with electrophiles like epoxides. wikipedia.org

A common strategy involves the nucleophilic ring-opening of an epoxide. For the synthesis of a molecule like 6-hepten-3-yn-1-ol, a plausible route involves the reaction of a lithiated alkyne with an appropriate epoxide. For instance, the deprotonation of a terminal alkyne with n-BuLi at low temperatures (typically -78°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) yields the corresponding lithium acetylide. tu-bs.de This acetylide can then open an epoxide ring, such as allyl oxirane (3,4-epoxy-1-butene), to yield the desired enynol structure after an acidic workup. The reaction is a nucleophilic substitution (SN2) type attack on one of the epoxide carbons. wikipedia.org The regioselectivity of the attack can be influenced by steric factors and the presence of other coordinating species. researchgate.net

Alternatively, a protocol could involve the reaction of a protected propargyl alcohol, which has been deprotonated with butyllithium, with an allyl halide like allyl bromide. This approach builds the carbon chain through alkylation of the acetylide. wikipedia.org The choice of protocol depends on the availability of starting materials and the desired regiochemical outcome.

Magnesium-Mediated Grignard Pathways for Scalable Synthesis

Grignard reagents offer a valuable alternative to organolithium compounds, particularly for industrial-scale synthesis due to their generally lower cost and safer handling characteristics. nih.govrsc.org The synthesis of 6-hepten-3-yn-1-ol can be efficiently achieved using a Grignard-based pathway.

This process typically begins with the formation of an alkynyl Grignard reagent. A terminal alkyne, such as 1-heptyne, is reacted with a simple alkyl Grignard reagent like ethylmagnesium bromide. iitk.ac.in This results in an acid-base reaction where the alkyl Grignard deprotonates the terminal alkyne to form magnesium heptynide. This alkynyl Grignard reagent is then reacted with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group, yielding the final product after workup. iitk.ac.in This method has been demonstrated to be effective for scalable production. iitk.ac.inbeilstein-journals.org

Table 1: Performance Metrics for Magnesium-Mediated Synthesis of 6-Hepten-3-YN-1-OL

| Metric | Outcome | Source |

| Reaction Scale | Up to 0.25 mol | iitk.ac.in |

| Purity | >95% (GC-MS) | iitk.ac.in |

| Throughput | 48–50% | iitk.ac.in |

Catalytic Hydrogenation Strategies for Unsaturated Alcohol Production

The selective reduction of alkynes is a cornerstone of organic synthesis, enabling the production of alkenes with specific stereochemistry. For the synthesis of enynols, partial hydrogenation of a diynol precursor is a key strategy.

Palladium-Mediated Partial Hydrogenation from Diynols

Palladium catalysts are extensively used for the hydrogenation of alkynes. To achieve partial hydrogenation to an alkene without over-reduction to an alkane, "poisoned" or deactivated catalysts are employed. The most well-known of these is the Lindlar catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) or quinoline. iitk.ac.inmasterorganicchemistry.com

This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of a cis or Z-alkene. masterorganicchemistry.com For the synthesis of 6-hepten-3-yn-1-ol, a suitable precursor would be 6-hepten-3,5-diyn-1-ol. The internal alkyne of this diynol can be selectively reduced using a Lindlar catalyst and hydrogen gas. iitk.ac.in Careful control of reaction conditions, such as temperature (e.g., 25–30°C), is crucial to prevent the reduction of the terminal alkene or further reduction of the newly formed double bond. iitk.ac.inrsc.org

Selective Alkyne Reduction Techniques

Control over the stereochemical outcome of alkyne reduction is critical in the synthesis of complex molecules. While Lindlar hydrogenation provides access to cis-alkenes, other methods are required to produce trans-alkenes. masterorganicchemistry.com

The classic method for generating trans or E-alkenes is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78°C). researchgate.net This reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the trans product drives the stereoselectivity.

For terminal alkynes, other selective reduction methods have been developed. For instance, using manganese (Mn) powder in water has been shown to be a mild and environmentally friendly method for generating hydrogen gas in situ for the selective reduction of alkynes to Z-alkenes. nih.gov Recent advances have also demonstrated stereodivergent systems, where the choice of catalyst or reaction conditions can be tuned to favor either the E- or Z-alkene product from the same starting alkyne. rsc.org

Emerging Catalytic and Process Intensification Approaches

While traditional batch synthesis methods are well-established, there is a continuous drive towards more efficient, safer, and sustainable chemical manufacturing. This has led to the development of novel catalytic systems and the adoption of process intensification technologies.

Recent advancements in catalysis for enynol synthesis include the use of gold and copper catalysts, which can promote novel cycloisomerization reactions that are not accessible with traditional palladium systems. beilstein-journals.orgthieme-connect.comnih.gov These methods can create complex cyclic structures from linear enynol precursors.

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. beilstein-journals.orgfrontiersin.org In the context of alkyne hydrogenation, continuous-flow reactors offer significant advantages over traditional batch reactors. stolichem.comstolichem.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved selectivity. stolichem.com For example, catalyst-coated tube reactors (e.g., StoliFlow reactors) have been used for the semi-hydrogenation of alkynols, achieving high conversion and selectivity in seconds under conditions not feasible in batch processing. stolichem.comstolichem.com These intensified processes can operate at higher temperatures and pressures safely, leading to dramatically increased reaction rates and higher throughput, representing a significant step forward in the scalable production of unsaturated alcohols. stolichem.commdpi.com

Photoredox Catalysis for C-H Activation in Alkynol Synthesis

Visible-light photoredox catalysis has become a powerful strategy in organic synthesis, enabling challenging transformations under mild conditions. sigmaaldrich.comntu.edu.sg This approach is particularly effective for C-H functionalization, a process that directly converts ubiquitous C-H bonds into more complex functionalities, thus streamlining synthetic routes. sigmaaldrich.comnih.gov In the context of alkynol synthesis, dual catalytic systems that merge photoredox catalysis with transition metal catalysis are of significant interest. beilstein-journals.org

These dual systems typically involve a photocatalyst, such as an iridium or ruthenium complex, and a C-H activation catalyst, often based on palladium or nickel. nih.govbeilstein-journals.org The general mechanism involves the photocatalyst absorbing visible light and reaching an excited state. beilstein-journals.org This excited catalyst can then engage in single-electron transfer (SET) processes. For instance, it can generate radical species that participate in the C-H activation cycle. nih.govbeilstein-journals.org

One common strategy involves the photocatalyst generating a highly reactive radical species which is then intercepted by a metallacycle intermediate formed from the C-H activation of a substrate by the transition metal catalyst. beilstein-journals.org This process can lead to the formation of C-C bonds under remarkably mild conditions. For example, benzaldehydes have been used as acyl radical precursors for the C-H acylation of indoles through a dual palladium and iridium photoredox approach. nih.gov While not a direct synthesis of an alkynol, this demonstrates the principle of using a radical generated via photoredox catalysis to functionalize a C-H bond in a process mediated by a second catalyst.

The generation of alkyl radicals from alcohols or their derivatives via photoredox catalysis is also a well-established method. beilstein-journals.org These radicals can then be used in subsequent bond-forming reactions. The combination of these principles allows for novel disconnections in retrosynthetic analysis, paving the way for more efficient syntheses of complex alkynols.

Table 1: Representative Dual Catalytic Systems in Photoredox C-H Functionalization

| Photocatalyst | C-H Activation Catalyst | Radical Precursor Example | Transformation Type | Ref |

|---|---|---|---|---|

| Ir(III) Complex | Palladium (Pd) | Benzaldehyde | C-H Acylation | nih.gov |

| Ru(II) Complex | Palladium (Pd) | Aryldiazonium Salt | C-H Arylation | beilstein-journals.org |

| Ir(III) Complex | Nickel (Ni) | HAT Catalyst (Quinuclidine) | α-Arylation of Alcohols | beilstein-journals.org |

| Organic Dye | Cobalt (Co) | - | Annulation via C-H Activation | beilstein-journals.org |

Continuous Flow Reactor Designs for Enhanced Reaction Efficiency

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers substantial advantages over traditional batch processing for synthesizing chemical compounds. rsc.orgmt.com These benefits include superior control over reaction parameters like temperature, pressure, and residence time, leading to enhanced reaction efficiency, higher yields, and improved reproducibility. rsc.orgmt.com The inherent safety of using small reaction volumes at any given time allows for the exploration of reaction conditions that might be too hazardous in large-scale batch reactors. mt.commit.edu

The design of the flow reactor is critical to its efficiency. Common designs include:

Plug Flow Reactors (PFR): Often simple coils or tubes where reagents mix and react as they flow. The high surface-area-to-volume ratio in microreactors or mesoscale reactors allows for extremely efficient heat transfer, preventing hotspots in exothermic reactions and enabling precise temperature control. rsc.orgmit.edu

Packed-Bed Reactors: These reactors contain a solid material, which can be a catalyst, a scavenger resin, or simply an inert material like sand to improve mixing. rsc.org This design is highly effective for reactions involving solid-supported catalysts or reagents.

Screw Reactors: These are particularly useful for reactions involving solids or highly viscous materials, using a screw mechanism to convey the materials through the reactor. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing | Ref |

|---|---|---|---|

| Heat Transfer | Inefficient, potential for thermal runaways | Highly efficient, precise temperature control | rsc.org |

| Mass Transfer/Mixing | Often slow and inefficient | Rapid and efficient, especially in microreactors | mit.edu |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes | mt.commit.edu |

| Scalability | Often requires re-optimization | Simpler scale-up by running longer or in parallel | rsc.org |

| Photochemistry | Inefficient light penetration, "inner filter" effect | Uniform irradiation, enhanced efficiency | mit.edu |

| Reproducibility | Can be variable | High reproducibility and control | rsc.org |

Stereoselective and Regioselective Synthesis of 6-Hepten-3-YN-1-OL Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a compound like 6-hepten-3-yn-1-ol, which contains both a stereocenter at the alcohol-bearing carbon and a stereodefined double bond, controlling the stereochemistry during synthesis is paramount.

Asymmetric Alkynylation Methods

Asymmetric alkynylation is a key transformation for establishing the chiral center in propargylic alcohols, which are precursors to or components of enynol structures. This reaction involves the addition of a terminal alkyne nucleophile to an aldehyde. To achieve stereoselectivity, a chiral catalyst or auxiliary is employed.

One notable approach involves the use of a zinc-based system. The metalation of a terminal alkyne with an organozinc reagent, such as diethylzinc (B1219324), generates a zinc acetylide. In the presence of a chiral ligand, this acetylide can add to an aldehyde with high enantioselectivity. For instance, in studies toward the synthesis of the marine natural product zampanolide, various methods for asymmetric alkynylation were explored. wgtn.ac.nz The use of diethylzinc in combination with a chiral ProPhenol ligand was found to give excellent yield in a model system, demonstrating its potential for creating the desired stereocenter. wgtn.ac.nz Other research has also shown the successful addition of alkynes to aldehydes with high enantiomeric excess (e.g., 84% ee) using related methods. ethz.ch

Gold(I) catalysts have also emerged as powerful tools for activating alkynes. nih.gov Asymmetric variants of gold-catalyzed reactions, including tandem alkynylation/cyclization sequences, have been developed to produce enantioenriched heterocyclic products from terminal alkynes and imines. acs.org These methodologies highlight the potential for catalyst-controlled asymmetric C-C bond formation to construct the core of chiral alkynols.

Table 3: Examples of Asymmetric Alkynylation Conditions

| Metal/Reagent | Chiral Ligand/Additive | Substrate Type | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| Diethylzinc (Et2Zn) | ProPhenol | Aldehyde + Alkyne | Not specified, but "excellent yield" in model | wgtn.ac.nz |

| Zinc(II) | N-methylephedrine | Aldehyde + Alkyne | Up to 99% | ethz.ch |

| Gold(I) | Chiral Phosphine (B1218219) Ligand | Imine + Alkyne | Not specified, "enantioenriched" | acs.org |

Control of (E)/(Z) Stereochemistry in Related Enynol Systems

The geometry of the carbon-carbon double bond, designated as either (E) or (Z), is a critical stereochemical feature in enynol systems. numberanalytics.com This geometry can profoundly influence the molecule's shape, reactivity, and biological function. numberanalytics.com The stereochemical outcome of reactions to form enynols or subsequent transformations upon them can be highly dependent on the double bond's configuration. iyte.edu.tr

Control over (E)/(Z) stereochemistry is often achieved by carefully selecting the reaction conditions. bham.ac.uk Factors such as the choice of catalyst, solvent, and temperature can be tuned to favor the formation of one isomer over the other. organic-chemistry.org For example, in the synthesis of nitroalkenes, performing the reaction in toluene (B28343) at reflux favored the (E)-isomer, while running it in dichloromethane (B109758) at room temperature with molecular sieves selectively produced the (Z)-isomer. organic-chemistry.org

In the context of enynols, the initial geometry of the double bond can direct the regioselectivity of subsequent additions. Palladium-catalyzed hydrostannation of enynols, for instance, showed that the regioselectivity of the H-Sn bond addition was controlled by the double bond's geometry rather than by the electronic or steric nature of its substituents. acs.org A (Z)-configured double bond directed the tin group to the α-vinyl position, a phenomenon described as a "Z-directing effect". acs.org This demonstrates that establishing the correct double bond geometry early in the synthesis is crucial for controlling the structure of the final product. The Cahn-Ingold-Prelog (CIP) priority rules are used to unambiguously assign the (E) or (Z) configuration to a given double bond. numberanalytics.com

Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Hepten 3 Yn 1 Ol

Fundamental Chemical Transformations

The reactivity of 6-hepten-3-yn-1-ol is largely dictated by its three principal functional groups. These groups can undergo selective transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Pathways and Functional Group Interconversions

The primary alcohol and the unsaturated carbon-carbon bonds in 6-hepten-3-yn-1-ol are susceptible to oxidation under various conditions. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or chromium trioxide in acidic conditions can yield 6-heptenal or 6-heptenoic acid, respectively. The choice of oxidant and reaction conditions is crucial for achieving the desired level of oxidation.

The alkene and alkyne moieties can also be targeted. Ozonolysis of the double bond, followed by a reductive or oxidative workup, would lead to the cleavage of the carbon-carbon double bond, yielding smaller carbonyl compounds. The alkyne can also be oxidized, though this typically requires harsher conditions and may lead to a mixture of products.

Reduction Reactions of Alkene and Alkyne Moieties

The alkene and alkyne functionalities in 6-hepten-3-yn-1-ol can be selectively or fully reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can reduce both the double and triple bonds to yield heptan-1-ol. By carefully selecting the catalyst and reaction conditions, it is possible to achieve partial reduction. For example, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) would selectively reduce the alkyne to a cis-alkene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), would favor the formation of a trans-alkene. The terminal alkene can also be selectively reduced in the presence of the alkyne using specific catalytic systems.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of 6-hepten-3-yn-1-ol can be converted into a better leaving group, facilitating nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively, forming the corresponding halide. guidechem.com This transformation opens up pathways for the introduction of a wide variety of nucleophiles, enabling the synthesis of ethers, esters, amines, and other functionalized derivatives.

Advanced Reaction Pathways and Cascade Processes

The presence of multiple reactive sites in 6-hepten-3-yn-1-ol allows for more complex and elegant reaction sequences, including intramolecular cyclizations and metal-catalyzed transformations.

Cyclization Reactions of Dienynols and Related Systems

Enynes and dienynols are valuable precursors for the synthesis of cyclic and polycyclic structures through various cyclization reactions. researchgate.netnih.gov Cationic cyclization of polyenyne derivatives, initiated by acids, can lead to the formation of halogen-containing polycyclic compounds. researchgate.net For instance, treatment of a dienynol with stannic chloride can induce cyclization to form vinyl chlorides. researchgate.net Another powerful method is the Bergman cyclization, a thermal or photochemically induced rearrangement of an enediyne to form a reactive p-benzyne biradical, which can then be trapped to form aromatic compounds. wikipedia.org While 6-hepten-3-yn-1-ol itself is not an enediyne, related systems can be designed to undergo such transformations.

Radical-mediated cyclizations also offer a versatile approach to constructing cyclic molecules from enynes. nih.gov These reactions can be initiated by radical initiators, transition metals, or photoredox catalysis and often proceed in a cascade fashion to build molecular complexity rapidly. nih.gov

Palladium-Catalyzed Carboxylation and Carbonylation Reactions

Palladium catalysis has emerged as a powerful tool for the functionalization of unsaturated systems like enynes. nih.govresearchgate.netacs.orgacs.org Palladium-catalyzed carbonylation reactions, for example, allow for the introduction of a carbonyl group. nih.govacs.orgacs.org In the presence of a palladium catalyst, carbon monoxide, and an alcohol or amine, enynes can be converted to conjugated dienes. acs.orgacs.org The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of ligands on the palladium catalyst. nih.govacs.org

Furthermore, palladium-catalyzed domino reactions can lead to the formation of complex polycyclic structures. rsc.org For instance, a four-component domino sulfonylation and carbonylation of 1,3-enynes has been developed to produce highly functionalized allene (B1206475) derivatives. rsc.org These advanced methodologies highlight the potential of 6-hepten-3-yn-1-ol and related enyne systems as building blocks in modern organic synthesis.

Cross-Coupling Methodologies for Alkynyl and Allylic Systems

The presence of both sp2- and sp-hybridized carbons in 6-hepten-3-yn-1-ol makes it an interesting, albeit challenging, substrate for cross-coupling reactions. Methodologies such as the Sonogashira, Suzuki, and Negishi couplings are fundamental for forming new carbon-carbon bonds with such systems. nih.govwikipedia.orgacs.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, typically catalyzed by a palladium complex with a copper(I) co-catalyst. acs.orgwikipedia.org While 6-hepten-3-yn-1-ol possesses an internal alkyne, its terminal alkene moiety can be functionalized to a vinyl halide, which could then participate in a Sonogashira coupling with a terminal alkyne. Conversely, synthetic strategies could be envisioned where a precursor to 6-hepten-3-yn-1-ol, a terminal alkyne, undergoes Sonogashira coupling to construct the carbon skeleton before the introduction of the double bond. The presence of the hydroxyl group can be a complicating factor, sometimes necessitating the use of a protecting group to prevent side reactions. wikipedia.org Copper-free Sonogashira protocols have been developed to avoid the undesired homocoupling of alkyne substrates (Glaser coupling), which can be an issue when using copper co-catalysts. wikipedia.org

Suzuki and Negishi Couplings: The Suzuki and Negishi reactions provide alternative routes for C-C bond formation. The Suzuki coupling utilizes an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. acs.org A vinyl halide derived from 6-hepten-3-yn-1-ol could be coupled with various organoboron compounds. The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgbeilstein-journals.org It is known for its high functional group tolerance and stereoselectivity. beilstein-journals.org For a molecule like 6-hepten-3-yn-1-ol, this would likely involve converting either the alkene or a precursor into a suitable halide or organozinc reagent. These reactions are instrumental in the synthesis of complex conjugated enynes and polyenes. acs.orgbeilstein-journals.orgorganic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling of Enyne-Related Systems

| Coupling Reaction | Catalyst System | Typical Substrates | Base/Additive | Solvent | General Outcome |

|---|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne + Vinyl/Aryl Halide | Amine (e.g., NEt₃, Diisopropylamine) | THF, DMF | Formation of conjugated enynes or arylalkynes. acs.orgorganic-chemistry.org |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligand | Alkenylborane + Alkenyl Halide | Base (e.g., NaOEt, K₂CO₃, KF) | Toluene (B28343), THF, Water | Stereospecific formation of conjugated dienes and enynes. acs.orgnih.gov |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | Alkynylzinc Reagent + Alkenyl Halide | None required | THF, Diethyl Ether | High-yield, stereoselective synthesis of internal enynes. wikipedia.orgbeilstein-journals.org |

Radical Cyclization Approaches

The 1,6-enyne scaffold of 6-hepten-3-yn-1-ol is ideally suited for intramolecular radical cyclization, a powerful method for constructing five- and six-membered rings. wikipedia.org These reactions typically proceed through three main steps: selective radical generation, an intramolecular cyclization step, and quenching of the resulting cyclized radical. wikipedia.org

The cyclization of a 6-hexenyl-type radical, which would be generated from 6-hepten-3-yn-1-ol, generally favors a 5-exo cyclization pathway to form a five-membered ring, as this is kinetically preferred over the 6-endo pathway. wikipedia.orgbbhegdecollege.com For enynes, the initial radical can add to either the alkene or the alkyne. In the case of 6-hepten-3-yn-1-ol, a radical generated at the C7 position would likely attack the alkyne at C3 in a 5-exo-dig cyclization, generating a five-membered ring with an exocyclic vinyl radical.

Various reagents can initiate these cyclizations, with tin hydrides (like Bu₃SnH) being classic examples, although less toxic alternatives are now preferred. acs.org Transition metals can also mediate radical cyclizations. For instance, copper-catalyzed atom transfer radical cyclization (ATRC) is an efficient method for forming cyclic compounds. researchgate.net The reaction involves the reversible interaction between the substrate and a copper(I) catalyst to generate a radical intermediate that then cyclizes. researchgate.net

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving 6-hepten-3-yn-1-ol is crucial for controlling product selectivity and developing new synthetic methods. Research on analogous 1,6-enyne systems provides significant insight into the likely pathways.

Mechanistic studies, often combining experimental techniques like deuterium (B1214612) labeling with computational methods like Density Functional Theory (DFT), have illuminated the complex pathways of enyne cyclizations. nih.gov

In transition-metal-catalyzed cycloisomerization reactions, a common initial step is the oxidative cyclization of the enyne with the metal center. nih.govrsc.org For example, with a ruthenium(II) catalyst, a 1,6-enyne can form a ruthenacyclopentene intermediate. nih.govfigshare.com This intermediate is not static and can undergo further transformations, such as β-hydride elimination followed by intramolecular hydrometallation, to form different cyclic products. nih.govfigshare.com Similarly, palladium-catalyzed cyclizations are thought to proceed through key intermediates like palladacyclopentenes. acs.org

The competition between different cyclization modes (e.g., 5-exo vs. 6-endo) is governed by the relative energies of the corresponding transition states. For radical cyclizations, the 5-exo pathway is generally favored due to a more favorable approach angle in the transition state, leading to lower activation energy compared to the 6-endo pathway. bbhegdecollege.com Computational studies have shown that factors like strain and stereoelectronics in the transition state are critical in determining the regiochemical outcome. acs.org

Table 2: Common Intermediates in Enyne Cyclization Reactions

| Reaction Type | Catalyst/Initiator | Key Intermediate(s) | Subsequent Steps | Typical Product |

|---|---|---|---|---|

| Cycloisomerization | Pd(II), Pt(II), Au(I), Ru(II) | Metallacyclopentene | β-Hydride elimination, Reductive elimination, Isomerization | Bicyclic or rearranged dienes. acs.orgnih.govacs.org |

| Radical Cyclization | Bu₃SnH / AIBN | Carbon-centered radical | Intramolecular addition (5-exo or 6-endo), H-atom abstraction | Cyclopentane/Cyclohexane derivatives. wikipedia.org |

| Atom Transfer Radical Cyclization (ATRC) | Cu(I) / Ligand | Carbon-centered radical, Cu(II) deactivator | Ring closure, Halogen atom transfer | Functionalized cyclic compounds. researchgate.net |

The functional groups within an enyne substrate exert a profound influence on reaction outcomes. The primary alcohol in 6-hepten-3-yn-1-ol is particularly significant.

The hydroxyl group can act as a directing group in metal-catalyzed reactions. nih.govacs.org For instance, in palladium-catalyzed cyclizations of 1,6-enynes, the presence of a homopropargylic alcohol (as in 6-hepten-3-yn-1-ol) can lead to high diastereoselectivity, favoring the formation of cis-substituted cyclopentanes. nih.govacs.org The hydroxyl group is thought to coordinate to the palladium center in the transition state, influencing the facial selectivity of subsequent steps.

Furthermore, the electronic properties of substituents play a key role. Electron-withdrawing groups can stabilize transition states or intermediates, potentially altering the reaction pathway. The hydroxyl group in 6-hepten-3-yn-1-ol is generally considered electronically neutral or weakly donating, but its ability to act as a hydrogen-bond donor or to coordinate to a metal center is its most significant feature. In some cases, an unprotected hydroxyl group has been shown to accelerate ring-closing enyne metathesis reactions, even making the use of an ethylene (B1197577) atmosphere unnecessary. researchgate.net This effect is attributed to the formation of a favorable transition state where the alcohol coordinates to the metal catalyst. researchgate.net Conversely, in other reactions, the acidic proton of the alcohol might be incompatible with the reagents, requiring its protection as an ether or silyl (B83357) ether to achieve the desired transformation. rsc.org

Advanced Analytical Characterization Techniques in 6 Hepten 3 Yn 1 Ol Research

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-hepten-3-yn-1-ol. It provides a detailed map of the carbon and hydrogen atom framework.

¹H-NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons) in the molecule. For 6-hepten-3-yn-1-ol, the ¹H-NMR spectrum would exhibit distinct signals corresponding to the vinylic protons of the double bond, the methylene (B1212753) protons adjacent to the hydroxyl group, the propargylic protons, and the hydroxyl proton itself. The integration of these signals reveals the number of protons in each unique environment, while the splitting patterns (multiplicity) provide information about adjacent protons.

¹³C-NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. nih.gov A ¹³C-NMR spectrum for 6-hepten-3-yn-1-ol would show characteristic signals for the two sp² carbons of the alkene, the two sp carbons of the alkyne, the sp³ carbon bearing the hydroxyl group, and the other sp³ carbons in the chain. For similar enyne alcohols, alkyne carbons typically resonate in the δ 70–85 ppm region, while the hydroxyl-bearing carbon appears around δ 60–70 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons. COSY identifies protons that are coupled to each other, helping to piece together fragments of the molecule, while HSQC correlates directly bonded carbon and proton atoms. These advanced methods are crucial for unambiguously assigning all signals and confirming the precise connectivity of the 6-hepten-3-yn-1-ol structure.

Table 1: Predicted NMR Data for 6-Hepten-3-YN-1-OL

| Atom Position | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|---|

| C1-H ₂-OH | ¹H | ~3.7 | Triplet (t) |

| C2-H ₂ | ¹H | ~2.4 | Triplet of Triplets (tt) |

| C5-H ₂ | ¹H | ~3.0 | Doublet of Triplets (dt) |

| C6-H =CH₂ | ¹H | ~5.8 | Multiplet (m) |

| CH=CH ₂ | ¹H | ~5.0 - 5.2 | Multiplet (m) |

| C1-OH | ¹H | Variable (Broad Singlet) | Broad Singlet (br s) |

| C 1 | ¹³C | ~60-62 | - |

| C 2 | ¹³C | ~23-25 | - |

| C 3 | ¹³C | ~80-82 | - |

| C 4 | ¹³C | ~85-87 | - |

| C 5 | ¹³C | ~15-17 | - |

| C 6 | ¹³C | ~137-139 | - |

| C 7 | ¹³C | ~115-117 | - |

Infrared Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-hepten-3-yn-1-ol is characterized by several key absorption bands that confirm its structure. nih.gov

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of the alkyne is confirmed by a sharp, weak to medium absorption band around 2260-2100 cm⁻¹ for the C≡C triple bond stretch. Additionally, the alkene group gives rise to a C=C stretching absorption near 1650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 6-Hepten-3-YN-1-OL

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3400 - 3200 (Broad) |

| Alkene | C=C Stretch | ~1650 |

| Alkene | =C-H Stretch | 3100 - 3000 |

| Alkyne | C≡C Stretch | 2260 - 2100 (Weak) |

| Alkane | -C-H Stretch | 3000 - 2850 |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of 6-hepten-3-yn-1-ol and can provide structural information through analysis of its fragmentation patterns. The molecular formula of 6-hepten-3-yn-1-ol is C₇H₁₀O, corresponding to a molecular weight of approximately 110.15 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous confirmation of the elemental formula C₇H₁₀O. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for an unsaturated alcohol like this would include the loss of a water molecule (M-18) and cleavage at the carbon-carbon bonds adjacent to the functional groups, leading to a series of smaller, stable charged fragments that help to piece together the molecular structure.

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatographic methods are essential for separating 6-hepten-3-yn-1-ol from reaction mixtures, isolating it in a pure form, and quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org In the analysis of 6-hepten-3-yn-1-ol, GC is used to separate the compound from any starting materials, solvents, or byproducts present in a sample. nih.gov As the purified compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity. This technique is invaluable for assessing the purity of a sample and identifying impurities in complex mixtures. phcogj.comtsijournals.com

For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often employed. The FID provides a response that is proportional to the mass of the carbon-containing analyte, making it highly suitable for determining the percentage purity of a sample of 6-hepten-3-yn-1-ol.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that may be thermally unstable or not sufficiently volatile for GC analysis. HPLC is frequently used to monitor the progress of a chemical reaction by analyzing small aliquots of the reaction mixture over time. This allows researchers to track the consumption of reactants and the formation of 6-hepten-3-yn-1-ol, helping to optimize reaction conditions.

Furthermore, HPLC is a critical tool for assessing the final purity of the product. For instance, the purity of a synthesized batch of 6-hepten-3-yn-1-ol can be precisely determined by HPLC, with one source reporting a purity of 98.2% established by this method. Preparative HPLC can also be used to isolate the compound in high purity for further research. scispace.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Hepten-3-YN-1-OL |

| 3-Methyl-6-hepten-1-yn-3-ol |

| Hept-4-en-6-yn-1-ol |

| 6-Hepten-3-ol |

| Water |

| Carbon Dioxide |

Chemometric Approaches for Complex Data Analysis in Analytical Chemistry

In the study of 6-hepten-3-yn-1-ol, particularly when it is a component within a complex mixture such as a synthetic reaction output or a natural product extract, modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) can generate vast and intricate datasets. rsc.org Chemometrics involves the use of multivariate statistical and mathematical methods to process this complex chemical data, enabling researchers to extract relevant information that might not be apparent from direct observation. rsc.org

When a sample containing numerous volatile compounds is analyzed, the resulting chromatogram can show dozens to hundreds of peaks, each characterized by a retention time, mass spectrum, and intensity. Chemometric methods are applied to this large data matrix to identify patterns, classify samples, and determine the compounds that are most significant for differentiating between samples or for defining a specific quality. rsc.orgresearchgate.net For example, in the analysis of volatile profiles from different tea varieties, researchers use GC-MS to identify a wide array of compounds, and then employ chemometric tools like similarity analysis to match common peaks and multivariate analysis to differentiate the cultivars based on their aromatic composition. rsc.orgnih.gov

This approach is highly relevant for the quality control of 6-hepten-3-yn-1-ol, where it could be used to create a chemical fingerprint of a sample, compare it against a standard, or identify impurities from side-reactions. By analyzing the entire chromatographic profile rather than just the peak for the target compound, a more comprehensive understanding of the sample's composition can be achieved. The table below provides an illustrative example of the types of volatile compounds that can be identified in a single complex sample, representing the kind of data that necessitates chemometric analysis.

Table 2: Illustrative Volatile Components in a Complex Sample Analyzed by GC-MS

| Compound | Chemical Class | Potential Aroma Contribution | Reference |

|---|---|---|---|

| Linalool | Terpene Alcohol | Floral, Sweet | |

| (Z)-3-Hexen-1-ol | Alcohol | Fresh, Grassy | mdpi.com |

| 6-Methyl-5-hepten-2-one | Ketone | Citrus, Green | mdpi.com |

| Methyl Salicylate | Ester | Minty, Wintergreen | mdpi.com |

| Nerol | Terpene Alcohol | Sweet, Rose, Floral | |

| 1-Penten-3-ol | Alcohol | Pungent | mdpi.com |

Computational Chemistry and Theoretical Modeling of 6 Hepten 3 Yn 1 Ol Systems

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like 6-hepten-3-yn-1-ol. By simulating the atomic motions over time, MD can identify the most stable three-dimensional arrangements (conformers) and the energetic barriers between them.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C6-C7) | Key Intramolecular Interactions |

| Global Minimum | 0.00 | ~120° | Gauche interaction between alkyl chain and vinyl group |

| Local Minimum 1 | 1.25 | ~-60° | Potential for weak hydrogen bonding |

| Local Minimum 2 | 2.50 | ~180° | Extended, anti-periplanar arrangement |

| Transition State | 4.75 | ~0° | Eclipsed interaction leading to steric strain |

This table is illustrative and presents hypothetical data that would be expected from a detailed conformational analysis of 6-hepten-3-yn-1-ol.

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for predicting spectroscopic parameters with a high degree of accuracy. For 6-hepten-3-yn-1-ol, DFT calculations can be employed to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

These calculations typically begin with a geometry optimization of the molecule to find its lowest energy structure. researchgate.net Subsequently, vibrational frequencies and NMR chemical shifts can be calculated. The predicted spectra can then be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental spectra. For instance, DFT can help assign specific vibrational modes to the observed peaks in an IR spectrum, such as the characteristic stretches for the O-H, C≡C, and C=C bonds. Research on other molecules demonstrates that DFT calculations, often using functionals like B3LYP with appropriate basis sets, can reproduce experimental IR and Raman spectra with good fidelity. scifiniti.com

The following table shows a selection of computed properties for 6-hepten-3-yn-1-ol available from public databases, which are often derived from or are comparable to DFT calculations.

| Computed Property | Value | Source |

| Molecular Weight | 110.15 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Polar Surface Area | 20.2 Ų | PubChem nih.gov |

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms and energetics of chemical reactions involving 6-hepten-3-yn-1-ol. These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For example, a theoretical study could investigate the oxidation of the primary alcohol, the addition reactions to the double bond, or the reactions involving the triple bond. By calculating the activation energies for different possible pathways, researchers can predict the most likely reaction products under specific conditions. While there are no specific published reaction mechanism studies for 6-hepten-3-yn-1-ol, research on similar unsaturated alcohols, such as the OH-initiated oxidation of 2-methyl-2-propen-1-ol, has successfully used high-level ab initio methods to identify the dominant reaction pathways, which involve the formation of pre-reactive complexes and subsequent addition-elimination mechanisms. researchgate.net Such studies provide a framework for how the reactivity of the alkene and alcohol functionalities in 6-hepten-3-yn-1-ol could be theoretically investigated.

| Reaction Type | Proposed Intermediate | Calculated Activation Energy (Hypothetical) | Significance |

| Epoxidation of C=C | Three-membered ring epoxide | 15-20 kcal/mol | Common reaction for alkenes |

| Hydration of C≡C | Enol intermediate | 25-30 kcal/mol | Leads to ketone formation |

| Oxidation of Alcohol | Aldehyde | 10-15 kcal/mol | Fundamental organic transformation |

This table provides a hypothetical overview of the kind of energetic data that quantum chemical investigations would yield for reactions of 6-hepten-3-yn-1-ol.

In Silico Prediction of Structure-Reactivity Relationships

In silico methods can be used to establish relationships between the molecular structure of 6-hepten-3-yn-1-ol and its chemical reactivity. This is often achieved by analyzing various molecular descriptors derived from its calculated electronic structure.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the molecule.

Furthermore, the distribution of electrostatic potential on the molecular surface can identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). For 6-hepten-3-yn-1-ol, one would expect the electron-rich pi systems of the double and triple bonds, as well as the lone pairs on the oxygen atom, to be key sites for reactivity. Computational studies on other organic molecules have successfully used these descriptors to predict the most probable sites for electrophilic attacks and to understand autoxidation and hydrolysis pathways. chemrxiv.org

| Molecular Descriptor | Significance for Reactivity | Expected Finding for 6-Hepten-3-yn-1-ol |

| HOMO Energy | Electron-donating ability | Localized on the C=C and C≡C pi bonds |

| LUMO Energy | Electron-accepting ability | Associated with the antibonding orbitals of the unsaturated systems |

| HOMO-LUMO Gap | Chemical stability and reactivity | A moderate gap, indicating a balance of stability and reactivity |

| Electrostatic Potential | Sites for nucleophilic/electrophilic attack | Negative potential around the oxygen and pi bonds; positive potential on the hydroxyl hydrogen |

This table outlines the expected relationships between electronic structure and reactivity for 6-hepten-3-yn-1-ol based on established computational chemistry principles.

Applications of 6 Hepten 3 Yn 1 Ol As a Versatile Synthon in Complex Organic Chemistry

Building Block for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, agrochemicals, and materials science. grc.orgresearchgate.net The unique structure of 6-Hepten-3-YN-1-OL, featuring both an alkyne and an alcohol, presents it as a potent precursor for the synthesis of various heterocyclic systems. The reactivity of the triple bond allows for cyclization reactions, while the hydroxyl group can either participate in the cyclization or be used to introduce further complexity.

While specific examples detailing the use of 6-Hepten-3-YN-1-OL in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, the chemistry of related alkynol substrates is well-established. For instance, the intramolecular hydroalkoxylation of hydroxy-alkynoates, catalyzed by reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), is a known method for preparing substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). researchgate.net Furthermore, transition-metal-catalyzed reactions of alkynes are a powerful tool for constructing N-containing heterocycles. acs.org The principles of these reactions suggest that 6-Hepten-3-YN-1-OL could be a viable substrate for creating novel heterocyclic structures, though specific research is needed to explore these pathways.

Precursor in Polymer Chemistry and Advanced Materials Development

The development of new polymers and advanced materials often relies on monomers with specific functional groups that can undergo polymerization or be modified to impart desired properties. 6-Hepten-3-YN-1-OL possesses both an alkene and an alkyne group, both of which can participate in polymerization reactions. The presence of the hydroxyl group offers a site for further modification, such as esterification, to create a wide range of functional monomers.

Although direct polymerization studies of 6-Hepten-3-YN-1-OL are not prominent in the literature, the chemistry of similar compounds suggests its potential. Polyacetylenoids, a class of compounds characterized by multiple acetylenic bonds, have been investigated for their potential in developing new drugs and functional materials. arabjchem.org The dual unsaturation in 6-Hepten-3-YN-1-OL makes it a candidate for creating cross-linked polymers or for use in applications like enyne metathesis to produce conjugated polymers with interesting electronic and optical properties.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. These include products used in agriculture, pharmaceuticals, and various industrial processes. buyersguidechem.com 6-Hepten-3-YN-1-OL is noted as an intermediate in the production of such chemicals, owing to its versatile reactivity. Its ability to undergo reactions like oxidation, reduction, and substitution allows for its conversion into a variety of more complex molecules.

For example, related alkynols are used in the synthesis of fragrances and other fine chemicals. The functional groups of 6-Hepten-3-YN-1-OL allow for its incorporation into larger molecules, tailoring their physical and chemical properties for specific applications.

Strategic Intermediate in Pharmaceutical Synthesis (e.g., Antifungal Agents)

One of the most significant applications of synthons similar to 6-Hepten-3-YN-1-OL is in the pharmaceutical industry. A prominent example is the synthesis of the antifungal drug Terbinafine. While Terbinafine itself is not directly synthesized from 6-Hepten-3-YN-1-OL, a very close structural analog, 6,6-dimethyl-1-heptene-4-yn-3-ol, is a key intermediate. google.comgoogle.com

The synthesis of this intermediate involves the reaction of the lithium salt of tert-butylacetylene with acrolein. google.com This process generates the core structure that, after further transformations, is condensed with N-methyl-1-naphthalenemethanamine to produce Terbinafine. google.comgoogle.com This highlights the industrial relevance of the heptenynol scaffold in constructing complex, biologically active molecules. The structural similarity suggests that 6-Hepten-3-YN-1-OL could be employed in the synthesis of other bioactive compounds, particularly those where the terminal vinyl group is a desired feature.

Derivatization for Novel Functional Organic Molecules

The true versatility of 6-Hepten-3-YN-1-OL as a synthon is demonstrated by the array of chemical reactions its functional groups can undergo, leading to a diverse range of novel molecules. A derivative, in this context, is a compound that is synthesized from a parent compound through a chemical reaction.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or substituted with other functional groups. The alkyne and alkene moieties can be selectively reduced or can participate in addition reactions and cycloadditions.

Table 2: Potential Derivatization Reactions of 6-Hepten-3-YN-1-OL

| Reaction Type | Reagents/Conditions | Potential Product(s) | Source |

| Oxidation | Potassium permanganate (B83412) or chromium trioxide in acidic conditions | 6-Heptenoic acid or 6-Heptenal | |

| Reduction | Hydrogen gas with a palladium on carbon catalyst | 6-Hepten-3-ol or Heptane-1,7-diol | |

| Substitution | Thionyl chloride or phosphorus tribromide | 1-Chloro-6-hepten-3-yne or 1-Bromo-6-hepten-3-yne | |

| Fischer Indole Synthesis | Phenylhydrazine followed by acid catalyst | Indole derivatives | msu.edu |

| Intramolecular Hydroalkoxylation | Base or transition metal catalyst | Substituted furans or pyrans | researchgate.net |

These derivatization pathways open up possibilities for creating a multitude of new molecules with unique properties and potential applications, underscoring the importance of 6-Hepten-3-YN-1-OL as a foundational element in modern organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.